molecular formula C16H20NO3- B12359021 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester

Katalognummer: B12359021
Molekulargewicht: 274.33 g/mol
InChI-Schlüssel: MWJREVGLRDQHNJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C14H19NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the piperidine ring attacks the carbon atom in ethyl chloroacetate, leading to the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and methanol, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate.

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Wissenschaftliche Forschungsanwendungen

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-oxo-1-piperidinecarboxylate: A similar compound with a different substitution pattern on the piperidine ring.

    Methyl 4-oxo-3-piperidinecarboxylate: Another related compound with a methyl ester group instead of an ethyl ester.

Uniqueness

3-Piperidineaceticacid, 4-oxo-1-(phenylmethyl)-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C16H20NO3-

Molekulargewicht

274.33 g/mol

IUPAC-Name

2-(1-benzyl-4-oxopiperidin-3-yl)butanoate

InChI

InChI=1S/C16H21NO3/c1-2-13(16(19)20)14-11-17(9-8-15(14)18)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,19,20)/p-1

InChI-Schlüssel

MWJREVGLRDQHNJ-UHFFFAOYSA-M

Kanonische SMILES

CCC(C1CN(CCC1=O)CC2=CC=CC=C2)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.